Nafenopin-coenzyme A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

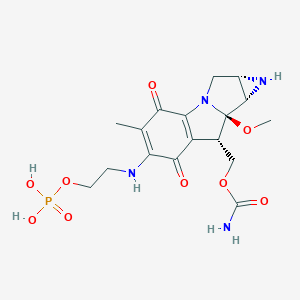

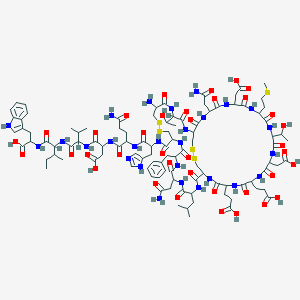

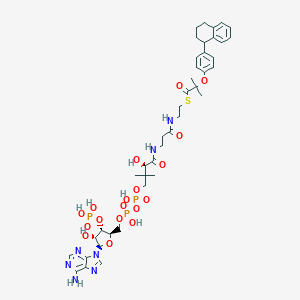

Nafenopin-coenzyme A (Nafenopin-CoA) is a synthetic compound that is used as a research tool in the field of biochemistry. It is a derivative of fenofibrate, which is a medication used to lower cholesterol levels in the blood. Nafenopin-CoA is a potent activator of peroxisome proliferator-activated receptor alpha (PPARα), which is a nuclear receptor that plays a crucial role in lipid metabolism and energy homeostasis.

Wirkmechanismus

Nafenopin-CoA acts as a potent activator of PPARα, which is a transcription factor that regulates the expression of genes involved in lipid metabolism and energy homeostasis. Upon binding to PPARα, Nafenopin-CoA induces conformational changes that allow the receptor to interact with co-activator proteins and initiate transcription of target genes. This leads to increased fatty acid oxidation, decreased triglyceride synthesis, and improved insulin sensitivity.

Biochemical and physiological effects:

Nafenopin-CoA has been shown to have several biochemical and physiological effects in various in vitro and in vivo studies. These include increased fatty acid oxidation, decreased triglyceride synthesis, improved insulin sensitivity, and reduced inflammation. Nafenopin-CoA has also been shown to improve glucose tolerance and reduce hepatic steatosis in animal models of metabolic disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using Nafenopin-CoA in lab experiments is its potency and specificity as a PPARα activator. It allows researchers to study the effects of PPARα activation on various metabolic pathways in a controlled and reproducible manner. However, one of the limitations of using Nafenopin-CoA is its potential toxicity and off-target effects, which can lead to false-positive or false-negative results if not properly controlled.

Zukünftige Richtungen

There are several future directions for research involving Nafenopin-CoA. One area of interest is the development of more potent and selective PPARα activators that can be used as potential therapeutics for metabolic disorders. Another area of research is the identification of novel targets and pathways that are regulated by PPARα activation, which may lead to the discovery of new drugs for the treatment of metabolic disorders. Finally, there is a need for further studies to elucidate the molecular mechanisms underlying the effects of Nafenopin-CoA on lipid metabolism, energy homeostasis, and cellular signaling pathways.

Synthesemethoden

The synthesis of Nafenopin-CoA involves the condensation of Nafenopin with coenzyme A (CoA) in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N'-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under inert atmosphere.

Wissenschaftliche Forschungsanwendungen

Nafenopin-CoA is widely used as a research tool in the field of biochemistry to study the role of PPARα in lipid metabolism, energy homeostasis, and cellular signaling pathways. It is also used to investigate the molecular mechanisms underlying various metabolic disorders such as obesity, diabetes, and dyslipidemia.

Eigenschaften

CAS-Nummer |

112195-81-0 |

|---|---|

Produktname |

Nafenopin-coenzyme A |

Molekularformel |

C41H56N7O18P3S |

Molekulargewicht |

1059.9 g/mol |

IUPAC-Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methyl-2-[4-(1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]propanethioate |

InChI |

InChI=1S/C41H56N7O18P3S/c1-40(2,21-62-69(59,60)66-68(57,58)61-20-29-33(65-67(54,55)56)32(50)38(63-29)48-23-47-31-35(42)45-22-46-36(31)48)34(51)37(52)44-17-16-30(49)43-18-19-70-39(53)41(3,4)64-26-14-12-25(13-15-26)28-11-7-9-24-8-5-6-10-27(24)28/h5-6,8,10,12-15,22-23,28-29,32-34,38,50-51H,7,9,11,16-21H2,1-4H3,(H,43,49)(H,44,52)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/t28?,29-,32-,33-,34+,38-/m1/s1 |

InChI-Schlüssel |

MUIWZLHYOXABMT-WFSMWQGZSA-N |

Isomerische SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)C5CCCC6=CC=CC=C56)O |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)C5CCCC6=CC=CC=C56)O |

Kanonische SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)C5CCCC6=CC=CC=C56)O |

Synonyme |

coenzyme A, nafenopin- nafenopin-CoA nafenopin-coenzyme A |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-](/img/structure/B38061.png)